molecular formula C17H15BrN2S B2857148 7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide CAS No. 1216510-42-7

7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide

Cat. No.: B2857148
CAS No.: 1216510-42-7
M. Wt: 359.29
InChI Key: PIOVKXYXVDARSB-UHFFFAOYSA-N
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Description

“7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide” is a complex organic compound. It belongs to the class of benzo[d]imidazo[2,1-b]thiazoles, which are known for their broad spectrum of important bioactivities . These compounds are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .


Synthesis Analysis

The synthesis of benzo[d]imidazo[2,1-b]thiazoles has been achieved through a highly efficient unprecedented catalyst-free microwave-assisted procedure . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its yield, melting point, and spectroscopic data can be obtained through experimental procedures .

Scientific Research Applications

Synthesis and Chemical Characterization

Synthetic Pathways and Analgesic/Anti-inflammatory Potential

Research has demonstrated the synthesis and study of imidazo[2,1-b]thiazolium bromides, highlighting compounds in this class for their potential analgesic and anti-inflammatory activities. This area of study is critical for developing new therapeutic agents (Chumakov et al., 1999).

Palladium-Catalyzed Carbonylative Synthesis

The reactivity of related hydrobromide salts under palladium-catalyzed conditions has been explored, offering a method for the multicomponent synthesis of functionalized benzimidazothiazoles. This research provides a foundation for the synthesis of complex molecules with potential biological activity (Veltri et al., 2016).

Biological Activities and Applications

Antimicrobial Activities

The synthesis and characterization of new 2-substituted imidazole derivatives, including reactions with p-chlorobenzaldehyde and p-chlorophenyl diazonium chloride, have shown significant antimicrobial activities against a range of pathogens. This research indicates the potential for these compounds to be developed into antimicrobial agents (Salman et al., 2015).

Future Directions

The future directions for research on “7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide” could include further development of regioselective C–H chalcogenation and functionalization of substituted benzo[4,5]imidazo[2,1-b]thiazoles . This could pave the way for new syntheses of bioactive compounds .

Mechanism of Action

Target of Action

The primary target of 7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide is Mycobacterium tuberculosis (Mtb) . This compound has been found to be particularly effective against this bacterium, which is the causative agent of tuberculosis .

Mode of Action

The compound interacts with its target by binding to the Pantothenate synthetase of Mtb . This interaction results in the inhibition of the bacterium’s growth and proliferation . The specific binding pattern and stability of the protein-ligand complex have been studied using molecular docking and dynamics .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the life cycle of Mtb. By inhibiting Pantothenate synthetase, the compound disrupts the synthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for the bacterium’s survival and growth .

Pharmacokinetics

The compound was designed and synthesized with in silico admet prediction, suggesting that these properties were considered during its development .

Result of Action

The result of the compound’s action is the inhibition of Mtb growth. The most active derivative of this compound, carrying a 4-nitro phenyl moiety, displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra . Importantly, no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line .

Action Environment

The environment in which the compound acts can influence its efficacy and stability. It’s worth noting that the compound was synthesized under mild transition-metal-free conditions , suggesting that it might be stable under a variety of conditions.

Properties

IUPAC Name

6-methyl-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2S.BrH/c1-11-3-6-13(7-4-11)14-10-19-15-8-5-12(2)9-16(15)20-17(19)18-14;/h3-10H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOVKXYXVDARSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C4=C(C=C(C=C4)C)SC3=N2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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